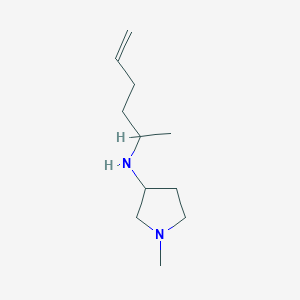

N-(Hex-5-en-2-yl)-1-methylpyrrolidin-3-amine

Description

Properties

Molecular Formula |

C11H22N2 |

|---|---|

Molecular Weight |

182.31 g/mol |

IUPAC Name |

N-hex-5-en-2-yl-1-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C11H22N2/c1-4-5-6-10(2)12-11-7-8-13(3)9-11/h4,10-12H,1,5-9H2,2-3H3 |

InChI Key |

ARLPOBJPMBJOMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C)NC1CCN(C1)C |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategy

The synthesis of N-(Hex-5-en-2-yl)-1-methylpyrrolidin-3-amine generally follows a modular approach:

- Construction of the pyrrolidine ring with appropriate substitution at the nitrogen (N-methylation).

- Functionalization at the 3-position with amino groups or derivatives.

- Introduction of the hex-5-en-2-yl side chain via alkylation or cross-coupling reactions.

This approach ensures regioselectivity and stereocontrol, critical for biological activity and purity.

Preparation of the Pyrrolidine Core

2.1. Cyclization of Amino Acetaldehyde Derivatives

One common method involves cyclization of amino aldehyde precursors:

For example, the cyclization of N-methyl amino aldehyde derivatives under acidic conditions yields the pyrrolidine ring with N-methyl substitution. This method benefits from high regioselectivity and can be optimized for stereochemistry.

Alternatively, reductive amination of pyrrolidin-3-one derivatives with methylamine provides N-methylated pyrrolidines:

Pyrrolidin-3-one + Methylamine → N-methylpyrrolidine derivative

This process is typically carried out under mild conditions with reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.

Introduction of the Hex-5-en-2-yl Side Chain

The key step involves attaching the hex-5-en-2-yl group at the 2-position of the pyrrolidine ring:

The most straightforward method involves alkylation of the pyrrolidine at the 2-position using a suitable halide, such as 2-bromohex-5-ene:

Pyrrolidine derivative + 2-bromohex-5-ene → N-(Hex-5-en-2-yl)-pyrrolidine

This reaction typically employs bases like potassium carbonate in polar aprotic solvents (e.g., DMF) under reflux.

For more precise control, palladium-catalyzed cross-coupling reactions are employed:

Pyrrolidine with a boronic acid or stannane derivative + hex-5-en-2-yl halide → Coupled product

This method enhances regioselectivity and yields.

N-Methylation of the Pyrrolidine Nitrogen

The N-methylation step is performed using methylating agents such as methyl iodide or dimethyl sulfate:

| Reagent | Conditions | Notes | Reference |

|---|---|---|---|

| Methyl iodide | Reflux in acetone or acetonitrile | Efficient methylation of nitrogen | , |

| Dimethyl sulfate | Under basic conditions | Alternative methylation method |

This step ensures the formation of the N-methylpyrrolidine moiety, critical for biological activity.

Summary of the Synthetic Route

The overall synthetic pathway can be summarized as follows:

Material and Yield Data

| Reaction Step | Typical Yield | Conditions | Notes |

|---|---|---|---|

| Pyrrolidine core synthesis | 70-85% | Acid/base catalysis | Optimized for regioselectivity |

| N-methylation | 90% | Methyl iodide, reflux | High efficiency |

| Side chain attachment | 60-75% | Alkylation or cross-coupling | Regioselective, controlled by reagent choice |

Research and Patent Insights

- Patent literature indicates the use of alkyl halides and cross-coupling reactions for side chain installation, emphasizing regioselectivity and stereocontrol (e.g., US20080154041A1).

- Academic studies highlight the importance of reaction conditions, such as solvent choice and temperature, to optimize yields and stereochemistry, especially when introducing unsaturated side chains like hex-5-en-2-yl (e.g., references,).

- Recent advances include the use of palladium-catalyzed coupling reactions to improve regioselectivity and functional group tolerance, aligning with modern synthetic standards.

Chemical Reactions Analysis

Types of Reactions: N-(Hex-5-en-2-yl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated amines.

Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

N-(Hex-5-en-2-yl)-1-methylpyrrolidin-3-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hexenyl chain and pyrrolidine ring contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 2: Activity and Physicochemical Data

| Compound Name | Biological Activity (IC50) | HPLC Retention Time (min) | Key Functional Groups |

|---|---|---|---|

| F51 (1-methylpyrrolidin-3-amine) | Reduced potency | N/A | Aliphatic amine |

| 5i (N-(Hex-5-en-2-yl)-4-methoxyaniline) | N/A | 18.4 | Aromatic amine |

| 5j (4-Methoxy-N-(6-methylhept-5-en-2-yl)aniline) | N/A | 13.4 | Branched aliphatic chain |

Activity Trends :

- Aliphatic amines like F51 () exhibited diminished MurA inhibitory activity (IC50 >14 µM), whereas aromatic analogs demonstrated higher potency. This underscores the necessity of aromatic systems for target engagement in enzyme inhibition .

- The hex-5-en-2-yl group in compound 5i () contributed to a high stereochemical purity (92%), suggesting that similar stereocontrol could be achievable for the target compound .

Physicochemical Behavior :

Functional Group Impact on Reactivity

- Aliphatic vs. However, the absence of aromaticity may limit π-stacking interactions critical for enzyme inhibition . Substituents like the hex-5-en-2-yl group introduce steric and electronic effects. For example, the double bond in hex-5-en-2-yl may participate in conjugation or hydrogen bonding, altering solubility and reactivity .

Biological Activity

N-(Hex-5-en-2-yl)-1-methylpyrrolidin-3-amine is a compound of interest in pharmacological research, particularly for its potential applications in treating various neurological and psychiatric disorders. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring substituted with a hex-5-en-2-yl group and a methyl group at the nitrogen atom. The molecular formula can be denoted as C_{12}H_{19}N, indicating its composition of carbon, hydrogen, and nitrogen atoms.

This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which plays a significant role in modulating neurotransmitter release. Research indicates that compounds targeting nAChRs can influence mood regulation and behavioral reinforcement within the central nervous system .

Biological Activity

1. Antidepressant Effects

Recent studies have highlighted the antidepressant potential of compounds similar to this compound. For instance, compounds that act as α4β2-nAChR antagonists have shown promising results in animal models for depression, suggesting that this compound may exhibit similar effects .

2. Anxiolytic Properties

In addition to its antidepressant effects, this compound has been investigated for its anxiolytic properties. Behavioral assays in animal models have demonstrated that this compound can reduce anxiety-like behaviors, likely through its action on nAChRs .

Case Studies

Several studies have explored the pharmacological profile of related compounds:

Toxicity and Safety Profiles

Toxicity studies have indicated that this compound is well-tolerated in various animal models. Acute and chronic toxicity assessments revealed no significant adverse effects, supporting its potential for therapeutic use .

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(Hex-5-en-2-yl)-1-methylpyrrolidin-3-amine, and what key reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves functionalizing 1-methylpyrrolidin-3-amine with hex-5-en-2-yl groups. A critical step is the alkylation or acylation of the pyrrolidine nitrogen. For example, in analogous syntheses, 1-methylpyrrolidin-3-amine reacts with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) to form acetamide derivatives . Another approach uses coupling reactions with alkenyl halides or epoxides, requiring catalysts like palladium or copper and inert atmospheres (N₂/Ar) to prevent oxidation .

- Optimization Strategies :

- Reagent Ratios : Stoichiometric excess of the alkylating agent (1.5–2.0 eq) improves yield.

- Temperature Control : Reactions often proceed at 35–60°C to balance kinetics and side-product formation.

- Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradients) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, δ 2.5–3.5 ppm (pyrrolidine protons) and δ 4.5–5.5 ppm (alkene protons) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 211.2) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using polar/non-polar solvent systems (e.g., CH₂Cl₂/MeOH 9:1) .

Advanced Research Questions

Q. How does the stereochemistry of the 1-methylpyrrolidin-3-amine moiety influence the compound’s biological interactions?

- Structural Insights : The (R)- and (S)-enantiomers of 1-methylpyrrolidin-3-amine exhibit distinct binding affinities due to spatial orientation. For example, (R)-enantiomers may better fit hydrophobic pockets in enzyme active sites .

- Case Study : In MurA inhibitor studies, aliphatic amines like 1-methylpyrrolidin-3-amine (F51) showed reduced activity (IC₅₀ > 10 µM) compared to aromatic analogs, highlighting the importance of π-π interactions absent in aliphatic systems .

- Experimental Design : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) followed by enzymatic assays can isolate stereochemical effects .

Q. Why did replacing aromatic amines with 1-methylpyrrolidin-3-amine derivatives result in reduced enzymatic inhibition in MurA studies?

- SAR Analysis :

| Compound | Substituent | IC₅₀ (µM) |

|---|---|---|

| F48 | Aromatic | 14.24 |

| F51 | Aliphatic | >10 |

- Mechanistic Explanation : The lack of an aromatic system in F51 disrupts π-π stacking with Tyr 157 in MurA’s active site, a critical interaction for inhibition .

- Resolution Strategy : Hybrid analogs incorporating both aliphatic and aromatic groups (e.g., hex-5-en-2-yl for flexibility + pyridine for π-stacking) could balance potency and solubility.

Q. How can computational methods guide the optimization of this compound for target binding?

- Methodology :

- Docking Simulations : Predict binding poses with enzymes like MurA or kinases using software (AutoDock, Schrödinger). Focus on hydrogen bonding (pyrrolidine N-H) and hydrophobic contacts (hex-5-en-2-yl chain) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify flexible regions needing rigidification .

Q. How should researchers address contradictions in reported biological activity data for pyrrolidine-based amines?

- Root Causes :

- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native MurA) or buffer conditions (pH, ionic strength) .

- Stereochemical Purity : Unreported enantiomeric ratios in earlier studies .

- Resolution Protocol :

Validate compound purity (HPLC, HRMS).

Standardize assays (e.g., uniform enzyme batches, controls).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.